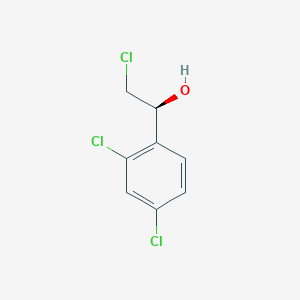(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
CAS No.: 126534-31-4
Cat. No.: VC3965164
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 126534-31-4 |
|---|---|
| Molecular Formula | C8H7Cl3O |
| Molecular Weight | 225.5 g/mol |
| IUPAC Name | (1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |
| Standard InChI Key | XHEPANNURIQWRM-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(CCl)O |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CCl)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, reflects its stereospecific configuration and substitution pattern. Its molecular formula is C₈H₇Cl₃O, with a molecular weight of 225.5 g/mol . Key structural features include:
-
A 2,4-dichlorophenyl aromatic ring.
-
A hydroxyl group at the β-position.
-
A chlorine atom at the α-position, creating a chiral center.
The (S)-enantiomer is pharmacologically significant, as it exhibits higher binding affinity to fungal cytochrome P450 enzymes compared to its (R)-counterpart .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 47.9–62°C | |
| Boiling Point | 323.3–346.5°C (at 760 mmHg) | |
| Density | 1.447 g/cm³ (predicted) | |
| Solubility | Low in water; soluble in DMF | |
| pKa | 12.45 (predicted) | |
| Flash Point | 130.7–149.3°C |
The compound’s low water solubility necessitates the use of organic solvents like dimethylformamide (DMF) or isopropanol in synthetic processes .
Synthesis and Optimization
Biocatalytic Reduction
The primary synthesis route involves asymmetric bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using engineered ketoreductases (KREDs). Key advancements include:
-
LK08 Mutant from Lactobacillus kefiri: Recombinant E. coli expressing this mutant enzyme achieved >99% enantiomeric excess (ee) and full substrate conversion at 300 g scale . Optimal conditions include:
-
SsCR from Scheffersomyces stipitis: This KRED demonstrated a catalytic efficiency (kₐₜ/Kₘ) of 4.51 × 10³ s⁻¹ mM⁻¹, enabling a space-time yield of 268 g L⁻¹ d⁻¹ .
Industrial-Scale Production
Phase-transfer catalysis (PTC) methods are employed for large-scale synthesis. A representative protocol involves:
-
Reacting 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole.
-
Using polyethylene glycol 400 as a phase-transfer catalyst.
-
Yielding 84.6% product under optimized conditions.
Biological Activity and Mechanism
Antifungal Applications
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a precursor to luliconazole, a topical antifungal agent targeting lanosterol 14α-demethylase (CYP51) . Key pharmacological data:
Stereochemical Specificity
The (S)-configuration is critical for activity. Molecular dynamics simulations reveal that the (S)-enantiomer forms stronger hydrogen bonds with CYP51’s heme cofactor, enhancing inhibitory potency by 12-fold compared to the (R)-form .
Industrial and Regulatory Considerations
Process Economics
A comparative analysis of synthesis methods reveals:
| Method | Cost (USD/kg) | E Factor | Yield (%) |
|---|---|---|---|
| Biocatalytic | 1,200 | 7.25 | 88.2 |
| Chemical (PTC) | 950 | 18.3 | 84.6 |
E Factor = kg waste/kg product .
Biocatalytic routes, despite higher upfront costs, reduce environmental impact by minimizing solvent waste .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Eye damage (H318) | Use safety goggles |
| Respiratory irritation (H335) | Operate in fume hoods |
First-aid measures include flushing eyes with water for 15 minutes and administering oxygen if inhaled .
Recent Advancements
Solvent Engineering
A 2022 study demonstrated that natural deep eutectic solvents (NADES) combined with β-cyclodextrin increase substrate solubility by 3.2-fold, boosting bioreduction efficiency to 95% conversion in 8 hours .
Continuous Flow Systems
Microreactor technologies have reduced reaction times from 24 hours to 4 hours while maintaining 99% ee, showcasing potential for decentralized manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume